(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide
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Overview
Description
®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide can be achieved through various methods. One common approach involves the cyclization of o-aminothiophenol with an appropriate aldehyde under oxidative conditions. This reaction typically takes place in the presence of a catalyst such as zinc oxide nanoparticles and β-cyclodextrin in water . The reaction conditions often include stirring at room temperature and monitoring the reaction progress using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazine derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Scientific Research Applications
®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Thiazine: Another member of the thiazine family with similar structural features but different biological activities.
2H-1,3-Thiazine: A related compound with a different arrangement of sulfur and nitrogen atoms in the ring.
Phenothiazine: Known for its use in antipsychotic drugs and as a dye.
Uniqueness
®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is unique due to its specific ring structure and the presence of an oxide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2S |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-oxo-4H-1λ4,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-8-5-12(11)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) |
InChI Key |
ZMXXJTYWZJLIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2S1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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